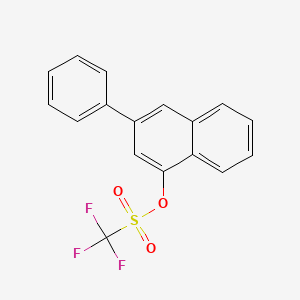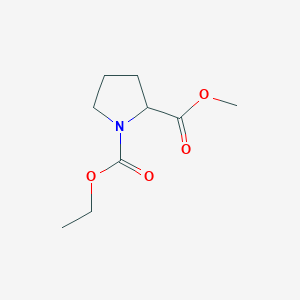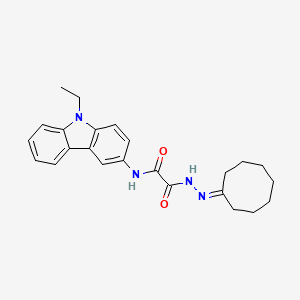![molecular formula C25H30ClNO5 B15156271 (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)
(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clemastine fumarate is a first-generation H1 histamine antagonist, commonly used as an antihistamine to relieve symptoms of allergies such as hay fever, urticaria, and rhinitis . It is known for its anticholinergic and sedative properties, which help in reducing symptoms like sneezing, runny nose, and itching .
Métodos De Preparación
The synthesis of clemastine fumarate involves several steps:
Starting Material: N-methyl-2-(2-ethoxy)pyrrolidines undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidines.
Intermediate Formation: This intermediate reacts with 1-(4-chlorophenyl)-1-phenylethanol in the presence of sodamide to produce racemic clemastine.
Salt Formation: The racemic clemastine is then reacted with fumaric acid to form clemastine fumarate.
Purification: The crude product is recrystallized using an aqueous acetone solution to obtain pure clemastine fumarate.
Análisis De Reacciones Químicas
Clemastine fumarate undergoes various chemical reactions:
Oxidation and Reduction: These reactions are not commonly associated with clemastine fumarate due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrrolidine ring and the phenyl groups.
Common Reagents and Conditions: Reagents like sodamide and solvents such as acetone are commonly used in its synthesis.
Aplicaciones Científicas De Investigación
Clemastine fumarate has a wide range of applications in scientific research:
Mecanismo De Acción
Clemastine fumarate works by selectively binding to histamine H1 receptors, blocking the action of endogenous histamine . This leads to the temporary relief of symptoms associated with allergic reactions. Additionally, it exhibits anticholinergic effects by inhibiting the action of acetylcholine at muscarinic receptors, reducing bodily secretions .
Comparación Con Compuestos Similares
Clemastine fumarate is often compared with other antihistamines such as:
Diphenhydramine: Another first-generation antihistamine with similar sedative effects but a shorter half-life.
Epinephrine: Used for severe allergic reactions but works through different mechanisms involving adrenergic receptors.
Loratadine: A second-generation antihistamine with fewer sedative effects and a longer duration of action.
Clemastine fumarate stands out due to its potent anticholinergic properties and effectiveness in treating a wide range of allergic symptoms .
Propiedades
Fórmula molecular |
C25H30ClNO5 |
|---|---|
Peso molecular |
460.0 g/mol |
Nombre IUPAC |
but-2-enedioic acid;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
PMGQWSIVQFOFOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)


![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156231.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156237.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
![N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)


![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)

